8-Methylquinoline-6-carbaldehyde
Description
Contextualization within the Chemistry of Quinoline (B57606) Derivatives
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the structural backbone of a vast array of synthetic and naturally occurring molecules. nih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a wide spectrum of chemical and physical properties. rsc.org The introduction of different substituent groups can profoundly influence the molecule's electron distribution, steric hindrance, and potential for intermolecular interactions.
8-Methylquinoline-6-carbaldehyde is a derivative of quinoline featuring a methyl group at the 8th position and a carbaldehyde (formyl) group at the 6th position. The presence of these two functional groups on the quinoline core suggests a rich and complex chemistry. The methyl group, an electron-donating group, can influence the reactivity of the quinoline ring system. The carbaldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable synthetic intermediate.
Overview of Established Research Trajectories for Quinoline Carbaldehydes
Quinoline carbaldehydes are a well-established class of compounds with significant research interest. They serve as crucial precursors in the synthesis of more complex molecules and exhibit a range of biological activities.
One major research trajectory involves their use as building blocks in organic synthesis. The aldehyde functional group is readily converted into other functionalities, such as alcohols, carboxylic acids, and imines (Schiff bases). mdpi.comchemicalbook.com These transformations open pathways to a diverse array of quinoline-based compounds with potential applications in medicinal chemistry and materials science. For instance, condensation reactions with various amines lead to the formation of Schiff bases, which are themselves a subject of intense study due to their coordination chemistry and biological properties.
Another significant area of investigation is the biological activity of quinoline carbaldehydes. Numerous studies have demonstrated their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The specific nature and position of the substituents on the quinoline ring play a crucial role in determining the biological efficacy. For example, certain quinoline-carbaldehyde derivatives have been identified as novel inhibitors for enzymes like leishmanial methionine aminopeptidase (B13392206) 1, highlighting their potential in drug discovery. nih.gov
The electrochemical and spectroscopic properties of quinoline carbaldehydes are also actively researched. mdpi.comnih.gov The electronic characteristics of these molecules, influenced by the interplay between the quinoline ring and its substituents, are of fundamental interest and have implications for their application in areas such as molecular sensors and optoelectronics.
Academic Rationale for Investigating this compound in Contemporary Chemical Research
While direct research on this compound is not extensively documented in publicly available literature, a strong academic rationale for its investigation can be constructed based on the established knowledge of its constituent parts and related molecules. The unique substitution pattern of a methyl group at position 8 and a carbaldehyde at position 6 presents several avenues for novel research.
The primary rationale lies in the potential for novel biological activity. The combination of the quinoline scaffold with a methyl and a carbaldehyde group at these specific positions could lead to unique interactions with biological targets. Research on other substituted quinolines has shown that even minor structural modifications can lead to significant changes in biological function. nih.gov Therefore, this compound represents an unexplored molecule that could exhibit interesting and potentially useful pharmacological properties.
Furthermore, from a synthetic chemistry perspective, this compound is a valuable, yet likely underutilized, intermediate. The presence of the reactive aldehyde group allows for a multitude of chemical transformations, enabling the synthesis of a library of novel quinoline derivatives. These new compounds could then be screened for various applications, contributing to the expansion of chemical space and the discovery of new functional molecules.
The study of its physicochemical properties would also be of academic interest. Investigating the influence of the 8-methyl and 6-carbaldehyde groups on the electronic structure, spectroscopic behavior, and crystal packing of the quinoline system would provide valuable data for computational and theoretical chemistry studies. This could lead to a better understanding of structure-property relationships within the broader class of quinoline derivatives.
Interactive Data Tables
To provide a broader context for the potential of this compound, the following tables summarize information on related quinoline derivatives.
Table 1: Physicochemical Properties of Related Quinoline Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 8-Methylquinoline (B175542) sigmaaldrich.com | C₁₀H₉N | 143.19 | Liquid |
| Quinoline-6-carbaldehyde (B1297982) | C₁₀H₇NO | 157.17 | - |
| 2-Methylquinoline-6-carbaldehyde | C₁₁H₉NO | 171.20 | - |
| 8-Methylquinoline-4-carbaldehyde nih.gov | C₁₁H₉NO | 171.19 | - |
| 6-Methylquinoline-8-carbaldehyde uni.lu | C₁₁H₉NO | 171.19 | - |
Table 2: Examples of Biologically Active Quinoline Carbaldehyde Derivatives
| Compound Name | Biological Activity | Reference |
| Quinoline-4-carbaldehyde | Inhibition of Clostridium perfringens growth nih.gov | nih.gov |
| 8-Hydroxy-2-quinolinecarbaldehyde | In vitro cytotoxicity against human cancer cell lines researchgate.netnih.gov | researchgate.netnih.gov |
| HQ14 and HQ15 (quinoline-carbaldehyde derivatives) | Novel and specific inhibitors for Leishmania donovani MetAP1 nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDFNFJBGCBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-43-6 | |
| Record name | 8-methylquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 8 Methylquinoline 6 Carbaldehyde
Direct Synthetic Approaches to the Carbaldehyde Functionality
Direct methods focus on introducing the aldehyde group onto an existing 8-methylquinoline (B175542) framework or a closely related precursor. These strategies primarily involve electrophilic formylation reactions or the oxidation of a methyl group at the C-6 position.
Formylation Reactions (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann on Quinoline (B57606) Scaffolds)
Classical formylation reactions such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann are powerful tools for introducing aldehyde functionalities onto aromatic rings. However, their application to the synthesis of 8-methylquinoline-6-carbaldehyde is constrained by the electronic properties and directing effects of the quinoline system.
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgyoutube.com While effective for activated systems, its application to unactivated or moderately activated quinolines can lead to mixtures of products or substitution at positions other than C-6. For instance, the Vilsmeier cyclization of N-arylacetamides is a known method to produce 2-chloro-3-formylquinolines. Research has shown that this approach, when applied to substituted acetanilides, can yield compounds like 2-chloro-3-formyl-8-methylquinoline, demonstrating the utility of the reaction on the quinoline scaffold but highlighting the challenge of achieving regioselectivity at the C-6 position. mdpi.com
The Duff reaction is a formylation method that utilizes hexamethylenetetramine in an acidic medium, and it is primarily effective for highly activated aromatic substrates like phenols. wikipedia.orgrsc.orgchem-station.com The reaction proceeds with a strong preference for formylation at the position ortho to the activating hydroxyl group. rsc.orgnih.gov Studies on 8-hydroxyquinoline (B1678124), for example, show that the Duff reaction leads to formylation at the C-7 position or double formylation at the C-5 and C-7 positions. mdpi.comecu.edu The 8-methyl group in 8-methylquinoline is not a sufficiently strong activating group to facilitate electrophilic substitution at the C-6 position under Duff conditions, making this route generally unsuitable for the desired product.
Similarly, the Reimer-Tiemann reaction , which employs chloroform (B151607) and a strong base to formylate phenols, relies on the strong activation provided by a phenoxide ion. nrochemistry.comnih.govbyjus.com The reactive electrophile is dichlorocarbene, which attacks the electron-rich aromatic ring, typically ortho to the hydroxyl group. nrochemistry.combyjus.com Its application to quinolines is largely restricted to hydroxyquinolines, where it has been used to synthesize compounds like 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. mdpi.comresearchgate.net Consequently, this method is not a viable pathway for the direct formylation of 8-methylquinoline at the C-6 position.
Oxidation Pathways from Methylquinoline Precursors (e.g., Photocatalytic Transformations, Selenium Dioxide Oxidation)
A more successful and direct strategy for synthesizing quinoline carbaldehydes involves the selective oxidation of a methyl group on the quinoline ring. This can be achieved using various oxidizing agents or photocatalytic methods.
Photocatalytic Transformations have emerged as a selective method for converting methyl groups to formyl groups. Research has demonstrated the photo-oxidation of both 6-methylquinoline (B44275) and 8-methylquinoline using a titanium dioxide (TiO₂) photocatalyst in oxygenated acetonitrile. rsc.org Under UV illumination for less than 24 hours, these reactions yield the corresponding quinoline-6-carbaldehyde (B1297982) and quinoline-8-carbaldehyde as the primary products. rsc.org This indicates that the selective oxidation of the methyl group at C-6 on a dimethylated quinoline, such as 6,8-dimethylquinoline (B1211756), is a feasible approach. Furthermore, palladium-catalyzed aerobic oxidation of substituted 8-methylquinolines in an acetic acid-acetic anhydride (B1165640) solution has been shown to regioselectively produce the corresponding 8-quinolylmethyl acetates, which can be subsequently hydrolyzed to the desired aldehydes. researchgate.net
Selenium Dioxide (SeO₂) Oxidation , known as the Riley oxidation, is a classic and effective method for oxidizing activated methyl and methylene (B1212753) groups to carbonyls. nih.gov This reagent has been successfully used to oxidize various methylquinolines to their corresponding aldehydes. nih.gov For example, the oxidation of 8-methylquinoline with SeO₂ has been reported to produce 8-quinoline aldehyde in a 49% yield. emporia.edu The oxidation of dimethylquinoline has also been studied, and while there can be competition between different methyl groups, it establishes the viability of the method. nih.gov This approach provides a direct pathway from a 6,8-dimethylquinoline precursor to the target molecule, although control of regioselectivity may be required.
| Precursor | Method | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Methylquinoline | TiO₂ Photocatalysis | Quinoline-6-carbaldehyde | Sole Product | rsc.org |
| 8-Methylquinoline | TiO₂ Photocatalysis | Quinoline-8-carbaldehyde | Sole Product | rsc.org |
| 8-Methylquinoline | Selenium Dioxide | 8-Quinoline aldehyde | 49% | emporia.edu |
| Substituted 8-Methylquinolines | Pd(II)/Aerobic Oxidation | 8-Quinolylmethyl acetates | Moderate to High | researchgate.net |
Synthesis via Derivatization of Substituted Quinoline Precursors
These strategies involve multi-step syntheses starting from quinoline precursors that are already substituted. The desired methyl and carbaldehyde groups are introduced through functional group interconversions or carbon-carbon bond-forming reactions.
Nucleophilic Aromatic Substitution on Halogenated Quinoline Carbaldehydes
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic systems, including quinolines. In this context, the strategy involves using a pre-formed halogenated quinoline carbaldehyde and introducing other substituents by displacing the halide with a nucleophile. For example, the chlorine atom in 2-chloroquinoline-3-carbaldehyde (B1585622) is susceptible to substitution by various nucleophiles. mdpi.com Studies have shown the synthesis of compounds like 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde by reacting 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole (B32235) in the presence of a base. mdpi.com While this demonstrates the principle of SNAr on a quinoline carbaldehyde scaffold, its direct application to form this compound would be synthetically complex, likely requiring a starting material such as 8-methyl-6-haloquinoline-X-carbaldehyde where the halogen is subsequently replaced.
Suzuki Cross-Coupling Strategies for Ring Functionalization
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds, widely used in the synthesis of biaryls and other complex molecules. wikipedia.orgorganic-chemistry.org The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgfishersci.co.uk This strategy is exceptionally well-suited for the functionalization of the quinoline core.
A plausible synthetic route to this compound using this methodology could involve two main approaches:
Formylation of a Methyl-Substituted Haloquinoline: Starting with 6-bromo-8-methylquinoline, a Suzuki coupling could be performed with a formylating agent equivalent.
Methylation of a Formyl-Substituted Haloquinoline: An alternative would be to start with an 8-halo-quinoline-6-carbaldehyde derivative and introduce the methyl group via Suzuki coupling with a methylboronic acid or its equivalent.
The feasibility of such approaches is supported by extensive literature on the Suzuki coupling of haloquinolines. nih.gov For example, the coupling of 3-bromoquinoline (B21735) with various boronic esters has been optimized, and reactions on dihaloquinolines have been used to synthesize diaryl derivatives, demonstrating that positions 6 and 8 are reactive under these conditions. nih.govresearchgate.net
Reductive Amination Protocols for Quinoline-Derived Ligands
Reductive amination is not a method for synthesizing the aldehyde itself, but rather a crucial subsequent reaction that utilizes the aldehyde functionality to create more complex molecules, particularly ligands for coordination chemistry and bioactive compounds. researchgate.net The process involves the reaction of the aldehyde, in this case, this compound, with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
This protocol is a highly efficient way to generate a diverse library of quinoline-derived ligands. The resulting aminomethyl quinoline scaffolds are important in medicinal chemistry and as ligands for metal catalysts. For example, quinoline-2-carboxaldehyde has been used to synthesize thiosemicarbazones, which are potent enzyme inhibitors and metal chelators. nih.gov Similarly, this compound can serve as a key building block, reacting with various amines to produce a wide range of N-substituted aminomethyl derivatives, which are valuable targets for further biological screening and materials science applications.
One-Pot Multicomponent Reactions (e.g., Mannich-Type Reactions)
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. acs.org This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources, making it a cornerstone of modern synthetic efficiency. acs.org
While the Mannich reaction is a classic and powerful MCR, it is primarily used for the aminoalkylation of an active hydrogen-containing compound. researchgate.net The reaction typically involves the condensation of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine to form a "Mannich base." researchgate.nettandfonline.com For instance, the reaction of 8-hydroxyquinoline with an aldehyde and an amine yields aminoalkylated derivatives at the 7-position. tandfonline.comtandfonline.comnih.gov However, the Mannich reaction is not directly applicable for the synthesis of an aldehyde functional group itself, such as the one present in this compound.
More relevant MCRs for constructing the core quinoline scaffold include well-established methods like the Friedländer, Doebner-von Miller, and Povarov reactions. mdpi.com The Friedländer synthesis, in particular, is a highly effective one-pot method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. rsc.orgrsc.org A notable one-pot variation involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using iron powder, which then condenses with a ketone or aldehyde to form the quinoline ring. nih.govrsc.orgrsc.org This approach is highly effective for producing a variety of substituted quinolines in high yields. nih.govrsc.orgrsc.org
The table below summarizes key one-pot multicomponent reactions that can be employed to generate the quinoline skeleton, which could then be further functionalized to yield the target carbaldehyde.
Table 1: Overview of One-Pot Multicomponent Reactions for Quinoline Synthesis
| Reaction Name | Starting Materials | General Conditions | Key Features |
|---|---|---|---|
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Compound with active methylene group | Base or acid catalysis, often in refluxing ethanol. rsc.orgrsc.org | High efficiency and atom economy for creating the quinoline core. rsc.org |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Often uses a Lewis acid promoter like BF₃·THF. thieme-connect.com | Forms quinoline-4-carboxylic acids, which can be further modified. thieme-connect.com |
| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene or alkyne | Typically catalyzed by a Lewis acid (e.g., I₂). mdpi.com | An inverse electron-demand Diels-Alder reaction to form tetrahydroquinolines, which can be oxidized to quinolines. mdpi.com |
| Three-Component Dehydrogenative Reaction | Aniline, Aldehyde, Ethyl lactate (B86563) | Iron(III) chloride catalysis, neat conditions. rsc.org | Uses a biomass-derived feedstock (ethyl lactate) as a C2 source. rsc.org |
These MCRs provide powerful and flexible platforms for accessing diverse quinoline structures, which serve as crucial intermediates for compounds like this compound.
Application of Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for chemical compounds is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com These principles advocate for waste prevention, high atom economy, the use of less hazardous substances, energy efficiency, and the use of renewable feedstocks. ijpsjournal.com Traditional methods for quinoline synthesis often rely on harsh conditions and hazardous reagents, prompting the development of more sustainable alternatives. tandfonline.comtandfonline.com
For the synthesis of quinoline derivatives, green chemistry approaches often focus on several key areas:
Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. tandfonline.com
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.com
Catalysis: Employing reusable heterogeneous catalysts, such as nanocatalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. nih.gov For example, Fe₃O₄ nanoparticle-supported catalysts have been used effectively in quinoline synthesis. nih.gov
A prime example of a green synthetic strategy is the one-pot Friedländer synthesis that uses iron for the reduction of a nitro group in ethanol, a green solvent. rsc.orgrsc.org This method avoids more toxic reducing agents and streamlines the process. Another innovative approach involves the use of ethyl lactate, a biodegradable and biomass-derived solvent and reactant, in a three-component reaction to build the quinoline core. rsc.org
The introduction of the carbaldehyde group onto the 8-methylquinoline core, a process known as formylation, can also be achieved through greener methods. While the classic Vilsmeier-Haack reaction (using POCl₃ and DMF) can effectively produce compounds like 2-chloro-3-formyl-8-methyl quinoline, the reagents are hazardous. chemijournal.com More sustainable, modern approaches for formylation include:
Transfer Hydrogenation: Using formic acid as both a hydrogen donor and a formylating agent, often with efficient non-noble metal catalysts like cobalt-nitrogen-doped carbon materials. researchgate.net
CO₂ as a C1 Source: Employing carbon dioxide and hydrogen over a heterogeneous catalyst to achieve N-formylation of quinolines, turning a greenhouse gas into a valuable chemical feedstock. tandfonline.com
Catalyst-Free Formylation: Using formic acid as a sustainable C1 source under catalyst-free conditions provides a simple and green pathway to formamides. acs.org
The following table connects specific green chemistry principles with synthetic strategies relevant to the production of quinoline derivatives.
Table 2: Green Chemistry Principles in Quinoline Synthesis
| Green Chemistry Principle | Synthetic Strategy/Example | Reference |
|---|---|---|
| Waste Prevention | One-pot multicomponent reactions (e.g., Friedländer) reduce intermediate workups and waste. | rsc.orgrsc.org |
| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the final product. | acs.org |
| Less Hazardous Chemical Synthesis | Using iron powder and catalytic HCl instead of more toxic reducing agents. | nih.gov |
| Use of Renewable Feedstocks | Synthesis using ethyl lactate (derived from biomass) as a reactant. | rsc.org |
| Catalysis | Use of recyclable Fe₃O₄ or ZnO nanocatalysts for quinoline synthesis. | nih.gov |
| Design for Energy Efficiency | Electrochemically assisted Friedländer reaction at room temperature. | rsc.org |
| Use of Safer Solvents | Performing reactions in water or ethanol. | tandfonline.com |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.
Advanced Spectroscopic and Analytical Characterization Techniques for 8 Methylquinoline 6 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Methylquinoline-6-carbaldehyde, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments would be utilized for a comprehensive structural assignment.
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl group protons, and the aldehyde proton.
The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the methyl group at the C8 position would also produce a singlet, but at a much more upfield region, generally around δ 2.5-3.0 ppm.
The aromatic protons on the quinoline (B57606) ring system will show a more complex pattern of doublets, triplets, and multiplets, with their chemical shifts and coupling constants (J) being influenced by their position relative to the nitrogen atom, the methyl group, and the carbaldehyde group. Based on data from similar quinoline derivatives, the expected chemical shifts are presented in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 9.0 | dd | J = 4.0-5.0, 1.5-2.0 |
| H-3 | 7.2 - 7.6 | dd | J = 8.0-9.0, 4.0-5.0 |
| H-4 | 8.0 - 8.4 | d | J = 8.0-9.0 |
| H-5 | 8.0 - 8.3 | s | - |
| H-7 | 8.2 - 8.5 | s | - |
| -CHO | 9.8 - 10.2 | s | - |
Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at the furthest downfield position, typically between δ 190-200 ppm. The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The chemical shift of each aromatic carbon is influenced by the substituent attached to it and its position relative to the nitrogen atom. The methyl carbon is the most shielded and will appear at the most upfield region of the spectrum, generally around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 155 |
| C3 | 120 - 125 |
| C4 | 135 - 140 |
| C4a | 125 - 130 |
| C5 | 130 - 135 |
| C6 | 135 - 140 |
| C7 | 130 - 135 |
| C8 | 145 - 150 |
| C8a | 140 - 145 |
| -CHO | 190 - 195 |
Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would definitively link the proton and carbon skeletons, confirming the substitution pattern of the methyl and carbaldehyde groups on the quinoline core. For instance, an HMBC correlation between the aldehyde proton and the C6 carbon would confirm the position of the carbaldehyde group. Similarly, correlations between the methyl protons and the C7, C8, and C8a carbons would verify the position of the methyl group. Such comprehensive studies are crucial for the structural characterization of complex molecules like substituted quinolines. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The FTIR spectrum of this compound would display several key absorption bands.
The most prominent and diagnostic band would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region. C-H bending vibrations will be found at lower wavenumbers. The presence of these characteristic bands provides strong evidence for the proposed structure. nih.gov
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde | C-H Stretch | 2810 - 2830, 2710 - 2730 | Weak to Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Methyl | C-H Stretch | 2850 - 2960 | Medium |
Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light.
For this compound, the Raman spectrum would also show a strong band for the C=O stretching vibration, although its intensity might differ from that in the FTIR spectrum. The symmetric vibrations of the aromatic ring system are often strong in Raman spectra and would provide valuable structural information. The C-H stretching vibrations of both the aromatic ring and the methyl group would also be observable. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained, as some vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbital energies and photophysical processes of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for probing the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For quinoline-based systems, the observed absorption bands are typically attributed to π–π* transitions within the aromatic ring system. mdpi.com The quinoline moiety itself acts as an acceptor in intramolecular charge transfer (ICT) processes. mdpi.com
The presence of both an electron-donating methyl group at the 8-position and an electron-withdrawing aldehyde group at the 6-position on the quinoline scaffold influences the energy of these transitions. The interplay between these substituents and the π-conjugated system of the quinoline ring dictates the specific wavelengths of maximum absorption (λmax). In related polysubstituted quinoline systems, high-energy absorption bands below 380 nm are characteristic of these π–π* transitions. mdpi.com The substitution pattern is expected to cause shifts in these absorption bands compared to the parent quinoline molecule.
The photophysical behavior, particularly fluorescence, is also governed by these electronic properties. Following excitation, the molecule relaxes to the ground state, potentially emitting light in the process. The wavelength and intensity of this emission are sensitive to the molecular structure and its environment.
Table 1: Expected Electronic Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region | Influencing Factors |
| π–π | < 380 nm | Quinoline π-system conjugation, methyl and aldehyde substituent effects. mdpi.com |
| n–π | Lower intensity, potentially overlapping | Presence of nitrogen and oxygen heteroatoms. |
| Intramolecular Charge Transfer (ICT) | Solvent-dependent | Donor (methyl) and acceptor (aldehyde) group interaction through the quinoline bridge. mdpi.com |
The behavior of this compound in its electronically excited state is a dynamic process influenced by its structure and surrounding solvent molecules. After initial photoexcitation, the molecule can undergo various relaxation pathways, including fluorescence, intersystem crossing, and non-radiative decay. The time scales of these processes are investigated using time-resolved spectroscopic techniques. For instance, studies on similar molecules like 8-hydroxyquinoline (B1678124) have revealed complex energy landscapes and rapid decay dynamics in the picosecond range following excitation. nih.gov
Solvent polarity plays a significant role in the photophysical properties of quinoline derivatives, a phenomenon known as solvatochromism. In polar solvents, the emission spectra of donor-acceptor quinoline systems often exhibit a bathochromic (red) shift. researchgate.net This is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level and results in lower-energy (longer wavelength) fluorescence. For this compound, a similar bathochromic shift in fluorescence is anticipated when transitioning from nonpolar to polar solvents due to the enhanced intramolecular charge transfer character in the excited state.
Mass Spectrometry and Related Hyphenated Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of this compound (C11H9NO) is calculated to be 171.06841 Da. HRMS analysis would be used to experimentally confirm this exact mass, typically with a mass error of less than 5 parts per million (ppm), thereby verifying the compound's elemental formula. researchgate.net This high level of accuracy is crucial for unequivocally identifying the compound and differentiating it from potential isomeric impurities.
Table 2: Calculated Exact Mass for this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C11H9NO | 171.06841 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. mdpi.com In the context of this compound, GC-MS serves two primary purposes: purity assessment and the analysis of complex mixtures.
The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net This allows for the separation of this compound from starting materials, byproducts, or degradation products. The mass spectrometer then ionizes the eluted compounds, fragments them in a characteristic pattern, and records their mass spectra. The resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries or interpreted to confirm the structure of the target compound and identify any impurities. For example, the mass spectrum of the isomeric 8-methylquinoline (B175542) shows a prominent molecular ion peak at m/z 143, with other significant fragments. nih.gov A similar, predictable fragmentation pattern would be expected for this compound.
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, providing information about the three-dimensional shape and size of an ion. nih.govresearchgate.net In this technique, ions are propelled through a drift tube filled with an inert buffer gas (like nitrogen or helium). Their velocity depends on their charge and their rotationally averaged size and shape, which is quantified as the Collision Cross Section (CCS). nih.gov
The CCS value is a unique physicochemical property that is highly valuable for structural characterization. nih.gov It is particularly powerful for distinguishing between isomers—compounds with the same mass but different atomic arrangements—that may not be separable by chromatography or mass spectrometry alone. mdpi.com For instance, the CCS value for the related compound 6-methylquinoline (B44275) has been experimentally determined. nih.gov The CCS value for this compound could be similarly measured and added to databases. This would provide a highly specific identifier, enhancing confidence in its identification in complex samples by providing an orthogonal data point to its retention time and exact mass. nih.gov
Table 3: Reference and Expected Analytical Parameters for Isomer Differentiation
| Compound | Molecular Formula | Exact Mass (Da) | Analytical Technique | Key Parameter | Utility |
| 8-Methylquinoline | C10H9N | 143.07350 | GC-MS | Fragmentation Pattern | Structural Confirmation. nih.gov |
| 6-Methylquinoline | C10H9N | 143.07350 | IM-MS | CCS Value (125.8 Ų) [M+H]⁺ | Isomer Differentiation. nih.gov |
| This compound | C11H9NO | 171.06841 | IM-MS | Predicted CCS Value | Isomer Differentiation |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the formation of the crystal lattice. While specific crystallographic data for this compound is not publicly available, the methodologies and types of analyses can be understood from studies on closely related quinoline carbaldehyde derivatives.
Crystallographic Data Acquisition and Refinement Methodologies
The process of SCXRD analysis begins with the cultivation of a high-quality single crystal, which is then mounted on a diffractometer. For quinoline derivatives, data collection is typically performed using a modern CCD area-detector diffractometer equipped with a fine-focus sealed tube, often utilizing Mo Kα or Cu Kα radiation at a controlled, low temperature to minimize thermal vibrations. chemmethod.comnih.gov
The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles. These patterns are then processed to yield a set of reflection intensities. The structure is subsequently solved using direct methods or charge-flipping algorithms, and refined using full-matrix least-squares on F².. chemmethod.comnih.gov Hydrogen atoms are typically placed in calculated positions and refined using a riding model. iucr.org This comprehensive process allows for the precise determination of atomic coordinates, bond lengths, and bond angles.
A representative example is the data acquisition and refinement for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, which provides a template for the expected experimental parameters. iucr.org
Table 1: Representative Crystallographic Data Collection and Refinement Parameters for a Quinoline Carbaldehyde Derivative. Data sourced from a study on 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. iucr.org
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P 2₁/n |
| Temperature (K) | 296 |
| Radiation type | Cu Kα |
| Reflections collected | 9762 |
| Independent reflections | 2181 |
| R_int | 0.048 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.162 |
Elucidation of Molecular and Supramolecular Architecture
SCXRD analysis precisely defines the molecular architecture, including the specific arrangement of the quinoline core, the methyl group at the 8-position, and the carbaldehyde group at the 6-position. It confirms the connectivity of atoms and provides exact measurements of bond lengths and angles.
Analysis of Molecular Planarity, Torsion Angles, and Crystal Packing Interactions
A key aspect of structural analysis is determining the planarity of the aromatic quinoline ring system. While the quinoline core is largely planar, substituents can cause slight deviations. iucr.org In some substituted quinolines, the pyridine (B92270) ring can adopt a slight screw-boat conformation, deviating from perfect planarity. iucr.org The aldehyde group's orientation relative to the quinoline ring is defined by a torsion angle. In some sterically hindered quinoline carbaldehydes, this group can be twisted out of the plane of the aromatic system. nih.gov
Crystal packing describes how the molecules are arranged in three dimensions. In many quinoline derivatives, a common packing motif involves π–π stacking interactions where the aromatic rings of adjacent molecules overlap. acs.org The efficiency of this stacking is characterized by parameters such as the centroid-to-centroid distance between the rings and the slip angle. nih.gov Hirshfeld surface analysis is another powerful tool used to visualize and quantify these intermolecular contacts within the crystal, confirming the presence and relative importance of different interactions like hydrogen bonds and π–π stacking. nih.gov
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry, are employed to probe the redox properties of molecules, providing information on their ability to accept or donate electrons. This is crucial for applications in materials science, catalysis, and sensor technology.
Investigation of Reduction and Oxidation Potentials
The electrochemical behavior of quinoline carbaldehydes is investigated by measuring their reduction and oxidation potentials. These potentials correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Potentiodynamic polarization studies and electrochemical impedance spectroscopy are key techniques used to determine these properties. researchgate.net Research on various quinoline derivatives shows a strong correlation between the chemical structure—specifically the nature and position of substituents—and the observed redox potentials. nih.gov
Analysis of Methyl Group Effects on Electrochemical Behavior
The introduction of a methyl group to the quinoline scaffold has a predictable and significant impact on its electronic and, consequently, its electrochemical properties. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring system.
This increased electron density makes it easier to remove an electron from the molecule (oxidation) and more difficult to add an electron (reduction). Therefore, the presence of the methyl group in this compound is expected to lower its oxidation potential and make its reduction potential more negative compared to the unsubstituted quinoline-6-carbaldehyde (B1297982). nih.govmdpi.com This effect has been explicitly confirmed in studies of methylated quinoline derivatives, where it was found that the presence of a methyl group facilitates oxidation. nih.govmdpi.com
Table 2: Influence of Methylation on the Electrochemical Potentials of Quinoline Derivatives. Illustrative data based on findings for methylated vs. non-methylated quinoline structures. nih.govmdpi.com
| Property | Non-Methylated Quinoline | Methylated Quinoline |
|---|---|---|
| Oxidation Potential | Higher (More difficult to oxidize) | Lower (Easier to oxidize) |
| Reduction Potential | Less Negative (Easier to reduce) | More Negative (More difficult to reduce) |
This analysis underscores the power of substituents to tune the electronic properties of the quinoline core, a fundamental principle in the rational design of molecules for specific electronic applications.
Reactivity and Derivatization Strategies of 8 Methylquinoline 6 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 8-Methylquinoline-6-carbaldehyde is a primary site for a variety of chemical transformations, most notably condensation and carbon-carbon bond-forming reactions.
Condensation Reactions Leading to Schiff Bases and Hydrazones
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to yield hydrazones. rsc.orgnih.gov These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing water as it is formed. mdpi.com
For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) has been shown to produce the corresponding N-(substituted-phenyl)methanimine derivatives. rsc.org Similarly, reaction with phenylhydrazine (B124118) can yield the corresponding hydrazone. rsc.org The versatility of this reaction is further highlighted by the synthesis of a Schiff base derived from the condensation of 8-aminoquinoline (B160924) and 2,6-pyridinedicarboxaldehyde, which has been used to create various transition metal complexes. asianpubs.orgresearchgate.net
The resulting Schiff bases and hydrazones are often valuable intermediates in organic synthesis. For example, hydrazono-quinolines can undergo further condensation reactions with carboxylic acids to form amides. rsc.org
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff Base (Imine) | rsc.org |
| Quinoline-3-carbaldehyde | Phenyl hydrazine | Hydrazone | rsc.org |
| 8-aminoquinoline | 2,6-pyridinedicarboxaldehyde | Schiff Base | asianpubs.orgresearchgate.net |
Carbon-Carbon Bond Forming Reactions (e.g., Wittig Reaction)
Carbon-carbon bond formation is a fundamental process in organic synthesis, and the aldehyde group of this compound provides a handle for such transformations. alevelchemistry.co.uk The Wittig reaction, a widely used method for alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). alevelchemistry.co.ukwikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location. libretexts.org
The Wittig reaction can be applied to a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic ones. nih.gov While the classical Wittig reaction can have limitations with base-sensitive compounds, modifications using milder bases have expanded its applicability. libretexts.orgnih.gov
Functionalization of the Quinoline (B57606) Ring System
The quinoline ring itself is susceptible to various functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the quinoline ring, influenced by the nitrogen atom and the methyl and aldehyde substituents, dictates its reactivity towards electrophiles and nucleophiles. Electrophilic aromatic substitution reactions can introduce functional groups onto the quinoline ring. For example, the methyl group at the 8-position can influence the regioselectivity of these reactions.
Nucleophilic substitution reactions are also important for modifying the quinoline core. For instance, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with various nucleophiles, leading to the formation of 4-sulfanyl, hydrazino, azido, and amino derivatives. researchgate.netmdpi.com Similarly, treatment of 2-chloroquinoline-3-carbaldehydes with morpholine (B109124) can result in the substitution of the chlorine atom. nih.gov
Cycloaddition and Molecular Hybridization Approaches
Cycloaddition reactions offer an efficient way to build molecular complexity from relatively simple starting materials. nih.gov Photochemical [4+2] cycloaddition reactions of quinolines with alkenes have been shown to produce dearomatized products with high regio- and diastereoselectivity. nih.gov These reactions convert the planar aromatic system into a three-dimensional structure. nih.govnih.gov The regioselectivity of these cycloadditions can be influenced by the substitution pattern on the quinoline ring. nih.gov
Molecular hybridization involves combining the structural features of this compound with other pharmacologically relevant scaffolds to create new hybrid molecules with potentially enhanced biological activities.
Studies on Tautomerism and Isomerization
Tautomerism, the interconversion of structural isomers, is a relevant consideration for quinoline derivatives, particularly those with hydroxyl or amino substituents. For example, studies on 7-hydroxy-8-(azophenyl)quinoline have shown the existence of multiple tautomeric forms, including azo and hydrazone forms. nih.govbeilstein-journals.org This tautomeric equilibrium can be influenced by factors such as the solvent and irradiation. nih.govbeilstein-journals.org While specific studies on the tautomerism of this compound are not detailed in the provided results, the principles of tautomerism in related quinoline systems are well-established.
Isomerization, such as the E/Z isomerization of Schiff bases derived from quinoline aldehydes, is another important aspect of their chemistry. This process can be influenced by light and can lead to changes in the molecule's properties. nih.gov
Excited-State Proton Transfer Dynamics
There is no specific information available in the surveyed scientific literature regarding the excited-state proton transfer (ESPT) dynamics of this compound. ESPT is a phenomenon typically observed in molecules containing both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group, often linked by an intramolecular hydrogen bond. doi.orgnih.gov Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton.
For example, studies on various hydroxyquinoline derivatives demonstrate this process. In 8-hydroxyquinoline (B1678124), the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is crucial for its photoinduced dynamics. iaea.org Similarly, research on 10-hydroxybenzo[h]quinoline (B48255) shows that upon photoexcitation, an ultrafast intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the quinoline moiety. doi.org The efficiency and dynamics of this process can be influenced by substituents and the solvent environment. doi.orgiaea.org For instance, the intramolecular excited-state proton transfer of some hydroxyl-quinolines has been observed even in aprotic polar solvents. orientjchem.orgrsc.org However, since this compound lacks a suitable proton-donating group, it is not expected to exhibit this type of excited-state dynamics.
Coordination Chemistry and Ligand Applications of 8 Methylquinoline 6 Carbaldehyde Derivatives
Principles of Ligand Design Utilizing Quinoline (B57606) Carbaldehyde Scaffolds
The design of ligands based on quinoline carbaldehyde scaffolds is guided by several key principles aimed at creating molecules with specific coordination preferences and functionalities. The quinoline moiety itself is a robust bidentate ligand, coordinating to metal ions through the nitrogen atom of the heterocycle and the oxygen atom of a substituent, such as a hydroxyl group. nih.gov The presence of a carbaldehyde group at the 6-position and a methyl group at the 8-position of the quinoline ring introduces specific steric and electronic effects that influence the ligand's coordination behavior and the properties of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes (e.g., with Gold(III), Copper(II))
The synthesis of metal complexes with 8-Methylquinoline-6-carbaldehyde derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) and UV-vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Gold(III) Complexes: Gold(III) complexes are of interest for their potential as antitumor drugs. nih.gov The synthesis of Gold(III) complexes with ligands derived from quinoline scaffolds can lead to compounds with significant cytotoxic effects against cancer cell lines. researchgate.netnih.gov For example, dicarbene gold(III) complexes have shown strong cytotoxicity, sometimes exceeding that of the reference drug auranofin. rsc.org The structural characterization of these complexes often reveals square-planar geometries around the gold center, a common coordination environment for d⁸ metal ions like Au(III). nih.gov
Copper(II) Complexes: Copper(II) complexes of quinoline derivatives have been extensively studied due to their diverse applications and interesting structural features. researchgate.netmdpi.com The synthesis of Copper(II) complexes with derivatives of 8-hydroxyquinoline (B1678124) often results in the formation of chelates where the deprotonated ligand binds to the copper atom through the oxygen and nitrogen atoms of the 8-hydroxyquinoline rings. researchgate.net These complexes can exhibit various coordination geometries, including square-planar and octahedral. scirp.orgresearchgate.net For instance, the reaction of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones with Copper(II) salts yields complexes where the ligand acts in a tridentate ONS fashion. mdpi.comnih.gov The co-administration of copper with 8-hydroxyquinoline derivatives has been shown to increase their cytotoxic effects on human tumor cells. acs.org
Table 1: Selected Metal Complexes of Quinoline Derivatives and their Characterization Data
| Complex | Metal Ion | Ligand Type | Coordination Geometry | Key Characterization Techniques | Ref. |
| [Au(bipy)(OH)₂][PF₆] | Gold(III) | Bipyridyl | Square-planar | UV-vis, CD spectroscopy | nih.gov |
| Dicarbene gold(III) complex | Gold(III) | Carbene | Square-planar | X-ray crystallography | nih.gov |
| [Cu(XQ)₂] | Copper(II) | 8-hydroxyquinoline derivative | Elongated tetragonal bipyramid | IR, UV-vis, X-ray crystallography | researchgate.net |
| Cu(II) thiosemicarbazone complex | Copper(II) | Thiosemicarbazone | Square-planar | EPR, X-ray crystallography | mdpi.comnih.gov |
Catalytic Applications of Derived Metal Complexes (e.g., C-C Coupling Reactions)
Metal complexes derived from quinoline-based ligands have demonstrated significant catalytic activity in a variety of organic transformations, including C-C coupling reactions. acs.orgrsc.org The tunability of the ligand's steric and electronic properties allows for the optimization of the catalyst's performance for specific reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of C-C bonds. mdpi.com Quinoline-based ligands have been successfully employed in these reactions. For example, palladium complexes of quinoline-based ligands have been used for the β-C(sp³)-H chlorination of free carboxylic acids. researchgate.net Nickel complexes supported by quinoline-based ligands have also shown high activity in catalyzing the cross-coupling of arylzinc reagents with aryl chlorides. rsc.org Furthermore, copper complexes with quinoline-derived Schiff base ligands have been utilized as catalysts for the synthesis of chiral benzimidazoles. researchgate.net
Table 2: Catalytic Applications of Metal Complexes with Quinoline-Based Ligands
| Catalyst | Reaction Type | Substrates | Product | Ref. |
| Palladium(II) complex with quinoline-based ligand | β-C(sp³)-H chlorination | Free carboxylic acids | Chlorinated carboxylic acids | researchgate.net |
| Nickel complex with quinoline-based ligand | Cross-coupling | Arylzinc reagents and aryl chlorides | Biaryls | rsc.org |
| Copper complex with quinoline-derived Schiff base | Asymmetric synthesis | - | Chiral benzimidazoles | researchgate.net |
| Palladium complex | Suzuki-Miyaura cross-coupling | Halogenated quinazolinones and arylboronic acids | Polysubstituted quinazolinones | mdpi.com |
Investigation of Supramolecular Assemblies and Self-Assembling Properties
The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research with applications in materials science and nanotechnology. odu.edu Quinoline derivatives have been shown to be effective building blocks for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. acs.org
For example, certain quinoline derivatives can self-assemble in solution to form organogels. rsc.orgrsc.org The self-assembly process can be influenced by the solvent and can lead to the formation of various morphologies, including nanofibers, tubes, and ribbons. rsc.org 8-Quinolineboronic acid has been found to self-assemble in the solid state through a combination of intermolecular B-N bonds, boronic anhydride (B1165640) formation, π-π stacking, and hydrogen bonding. nih.gov The resulting supramolecular structures can exhibit interesting properties, such as changes in surface wettability. rsc.org The study of these self-assembling systems provides insights into the design of new functional materials. rsc.org
Luminescent Properties of Metal-Organic Frameworks and Complexes
Luminescent metal-organic frameworks (MOFs) and complexes are of great interest for their potential applications in sensing, light-emitting devices, and bio-imaging. researchgate.netdur.ac.ukmdpi.com The luminescence of these materials can originate from the metal centers, the organic ligands, or charge transfer between them. researchgate.net Quinoline-based ligands are excellent candidates for the construction of luminescent materials due to their inherent fluorescence and ability to form stable complexes with a variety of metal ions.
MOFs constructed from quinoline-dicarboxylic acid and Zr(IV) have been shown to be highly luminescent and can be used for the sensitive detection of nitroaromatics and metal ions. rsc.org The luminescence of these MOFs can be quenched by the analyte through processes such as electron or energy transfer. rsc.org Similarly, copper cyanide MOFs incorporating quinoline bases exhibit strong luminescence at room temperature, with emission in the blue region of the spectrum attributed to metal-to-ligand charge transfer. researchgate.net The luminescent properties of these materials can be tuned by modifying the structure of the quinoline ligand or the metal ion. nih.gov For instance, doping quinacridone (B94251) derivatives into a host material like tris(8-hydroxyquinolinato)aluminum (Alq3) can lead to highly efficient electroluminescent devices. nih.gov
Theoretical and Computational Investigations of 8 Methylquinoline 6 Carbaldehyde
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and related properties of molecules like 8-Methylquinoline-6-carbaldehyde. nih.gov These calculations provide a quantum mechanical description of the molecule, offering detailed information on its geometry, energy, and the distribution of electrons.
A common approach for this type of analysis involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d,p). nih.govnih.gov This level of theory has been shown to be effective for optimizing the geometry of quinoline (B57606) derivatives and calculating their electronic properties. nih.govsiftdesk.org The optimization process yields the most stable arrangement of atoms in the molecule, corresponding to the global minimum energy state. siftdesk.org For this compound, these calculations would confirm the planarity of the quinoline ring system and the preferred orientation of the aldehyde and methyl substituents.
Key outputs from DFT calculations include optimized geometrical parameters and various electronic properties that are crucial for understanding the molecule's behavior.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the carbaldehyde group to the quinoline ring.
Energy minimization studies are performed to identify the most stable conformer. By systematically rotating the aldehyde group and calculating the potential energy at each step, a potential energy surface can be generated. The structure corresponding to the lowest point on this surface is the most stable conformation. It is generally expected that the most stable conformer will be one where the aldehyde group is coplanar with the quinoline ring to maximize π-system conjugation, though steric hindrance from adjacent groups could influence this. The two likely planar conformers would have the aldehyde oxygen pointing away from or towards the C-5 position of the quinoline ring.
Prediction of Reaction Selectivity and Reaction Mechanism Elucidation
Computational chemistry is instrumental in predicting the selectivity of chemical reactions and elucidating their mechanisms. For this compound, the quinoline ring is activated towards electrophilic aromatic substitution. The positions on the ring most susceptible to attack are influenced by the electronic effects of the existing substituents: the methyl group at position 8 and the carbaldehyde group at position 6.
The methyl group (CH₃) is an electron-donating group, which activates the ring, while the carbaldehyde group (CHO) is an electron-withdrawing group, which deactivates it. A lone pair of electrons on the quinoline's nitrogen atom increases the electron density at the C5 and C7 positions, making them suitable for electrophilic substitution. mdpi.com Computational models can quantify the activation or deactivation at each position by calculating properties like electrostatic potential maps and condensed Fukui functions. nih.gov This allows for the prediction of regioselectivity in reactions such as nitration, halogenation, or further formylation. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations can generate visualizations and energy values for these orbitals.
Table 2: Conceptual FMO Properties for Reactivity Prediction
| Orbital | Description | Predicted Location on this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Likely localized on the electron-rich quinoline ring system, particularly influenced by the electron-donating methyl group. This is the primary site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be centered on the electron-withdrawing carbaldehyde group and the heterocyclic part of the quinoline ring. This is the primary site for nucleophilic attack. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity. The presence of both activating and deactivating groups suggests a moderate gap. |
Molecular Dynamics Simulations for Dynamic Behavior Prediction
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena.
For this compound, an MD simulation could be used to:
Study Conformational Dynamics: Observe the rotation of the aldehyde group and the flexibility of the molecule in a solution at a given temperature.
Analyze Solvation: Simulate how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and calculate properties like the radial distribution function.
Model Interactions with Biological Targets: If studying its potential as a ligand, MD simulations can model how this compound approaches and binds to the active site of a protein, providing information on binding stability and pathways. siftdesk.org
These simulations offer a bridge between the theoretical properties of a single molecule and its behavior in a more complex, realistic environment.
Emerging Applications in Advanced Materials Science
Integration into Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes, Transistors)
Quinoline (B57606) derivatives are well-regarded for their use in optoelectronic devices, and 8-Methylquinoline-6-carbaldehyde serves as a promising precursor for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and transistors. The general strategy involves the conversion of the aldehyde group into a more complex, conjugated system that can efficiently transport electrons and/or emit light. For instance, the aldehyde can undergo condensation reactions with various amines or activated methylene (B1212753) compounds to create Schiff bases or vinyl derivatives, respectively. These reactions extend the π-conjugation of the quinoline system, which is a critical factor for tuning the electronic and photoluminescent properties of the resulting materials.
While specific research on this compound in this area is emerging, the broader family of quinoline derivatives has demonstrated significant potential. For example, polyarylquinoline-based compounds are known to be important components in optoelectronic materials. mdpi.com Furthermore, quinoline derivatives are recognized as good materials for the emission layer of OLEDs and have been used in transistors. nih.gov The synthesis of such materials often leverages the reactivity of an aldehyde group, similar to the one present in this compound, to build the desired molecular architecture. The thermal and chemical stability associated with the quinoline ring is another desirable feature for the longevity and performance of electronic devices. researchgate.net
Application in Photovoltaic Devices (e.g., Quinoline-based Metal Complexes)
In the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells, quinoline derivatives have been investigated as components of sensitizers and electron-transporting layers. nih.gov The aldehyde group of this compound can be readily converted into a variety of ligands capable of coordinating with metal ions, such as ruthenium, iridium, or aluminum, to form metal complexes. mdpi.com These quinoline-based metal complexes can exhibit strong absorption in the visible spectrum and suitable energy levels for efficient charge transfer processes in photovoltaic devices. nih.gov
For example, the synthesis of polymeric metal complexes containing 8-hydroxyquinoline (B1678124) derivatives has been reported for use as dye sensitizers in DSSCs. researchgate.net Typically, a quinoline aldehyde is a starting point for the synthesis of the ligand. The resulting metal complexes possess the necessary photophysical and electrochemical properties for photovoltaic applications. researchgate.net The electron-withdrawing nature of the quinoline ring can also facilitate electron transport, a key process in the operation of solar cells. researchgate.net Research on various quinoline derivatives has shown that their absorption spectra and energy levels can be finely tuned through chemical modification, a process for which this compound is a suitable starting material. nih.gov
Development of Optically Driven Molecular Switches and Sensors
The development of molecular switches and sensors is another promising application for derivatives of this compound. The aldehyde group can be functionalized to introduce a recognition moiety for a specific analyte, such as a metal ion or a small molecule. The binding of the analyte to the recognition site can then induce a change in the photophysical properties of the quinoline core, such as its fluorescence or absorption, allowing for optical detection.
Q & A
Q. What are the optimal synthetic routes for 8-methylquinoline-6-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives like this compound often employs classical protocols such as the Gould–Jacob, Skraup, or Friedländer reactions. Transition metal catalysis (e.g., Pd or Cu) can enhance regioselectivity, while green chemistry approaches (e.g., ultrasound irradiation) improve efficiency . For example, substituent positioning (methyl and aldehyde groups) requires precise temperature control (e.g., 80–120°C) and solvent selection (e.g., DMF or ethanol) to avoid side reactions like over-oxidation. Yield optimization may involve iterative adjustment of catalysts (e.g., FeCl₃ for cyclization) and reaction times .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C8, aldehyde at C6) via chemical shifts (δ ~10 ppm for aldehyde protons) .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) verifies the aldehyde group .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 185.1 [M+H]⁺) confirms molecular weight and fragmentation patterns (e.g., loss of CO from the aldehyde group) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and packing motifs, critical for confirming regiochemistry .
Intermediate Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Discrepancies often arise from impurities or polymorphic forms. For example, lists a melting point range of 96–99°C for a related compound (2-methyl-6-quinolinecarbaldehyde), but variations may occur due to solvent recrystallization (e.g., ethanol vs. hexane). To address this:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or HPLC.
- Analytical cross-validation : Compare NMR data with computed spectra (e.g., PubChem entries) .
- Thermogravimetric analysis (TGA) : Assess thermal stability to identify decomposition vs. melting .
Q. What strategies mitigate toxicity risks during handling of this compound?
While acute toxicity data are limited (), analogs like methyl quinoline derivatives show Category 4 toxicity (oral, dermal, inhalation). Recommendations:
- Engineering controls : Use fume hoods for synthesis and handling.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Follow protocols for halogenated solvents if used in synthesis .
Advanced Questions
Q. How do microbial systems like Pseudomonas putida degrade this compound, and what are the hydroxylation intermediates?
demonstrates that immobilized P. putida cultures hydroxylate methylquinolines at specific positions. For 6-methylquinoline, biodegradation proceeds via:
Initial hydroxylation : At C5 or C7, forming 5- or 7-hydroxy-6-methylquinoline.
Ring cleavage : Dioxygenases convert hydroxy derivatives into cis-dihydrodiols.
Decarboxylation : Final products include CO₂ and smaller aromatic acids.
Key analytical methods:
Q. How can computational modeling guide the design of this compound-based catalysts or pharmaceuticals?
Density functional theory (DFT) predicts reactive sites:
- Electrophilicity : The aldehyde group (C6) is susceptible to nucleophilic attack, making it a candidate for Schiff base formation.
- Methyl group effects : Hyperconjugation from the C8 methyl group stabilizes intermediates in catalytic cycles.
Applications: - Metal-organic frameworks (MOFs) : Use quinoline aldehydes as linkers for gas adsorption.
- Antimicrobial agents : Dock derivatives into bacterial enzyme active sites (e.g., E. coli FabI) .
Methodological Guidance
Q. How should researchers design experiments to study substituent effects on quinoline aldehyde reactivity?
Adopt a multivariate approach :
Q. What statistical methods are appropriate for analyzing spectroscopic or biodegradation data?
- Principal Component Analysis (PCA) : Reduce dimensionality in FTIR or MS datasets to identify key spectral features.
- Non-linear regression : Fit Michaelis-Menten models to enzyme kinetics data from microbial degradation studies.
- Error propagation : Account for uncertainties in crystallographic refinement (e.g., SHELXL R-factors) .
Data Presentation Standards
- Crystallography : Report R1/wR2 values, bond lengths/angles, and CCDC deposition numbers (per SHELXL guidelines) .
- Spectral data : Include raw and processed NMR/IR files in supplementary materials, annotated with peak assignments .
- Biological assays : Use MIC (minimum inhibitory concentration) or IC₅₀ values with standard deviations from triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
